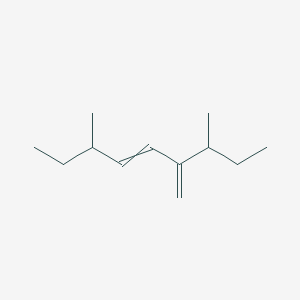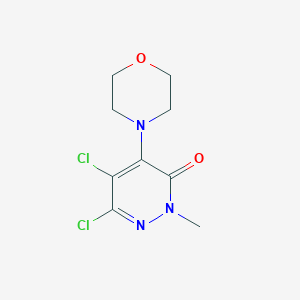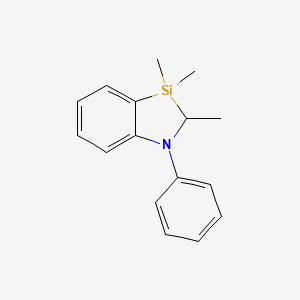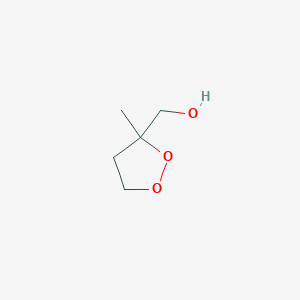
3,7-Dimethyl-6-methylidenenon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-6-methylidenenon-4-ene is an organic compound with the molecular formula C10H16. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes a methylidene group attached to a non-4-ene backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-methylidenenon-4-ene can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methylating agent. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum are often used to facilitate the reaction. The process may also include steps like distillation and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-methylidenenon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,7-Dimethyl-6-methylidenenon-4-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-methylidenenon-4-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and biological interactions. The pathways involved may include enzyme-mediated transformations and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-1,6-octadiene
- 3,7-Dimethyl-2,6-octadiene
- 3,7-Dimethyl-1,5-octadiene
Uniqueness
3,7-Dimethyl-6-methylidenenon-4-ene is unique due to its specific structure, which includes a methylidene group. This structural feature imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61063-96-5 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3,7-dimethyl-6-methylidenenon-4-ene |
InChI |
InChI=1S/C12H22/c1-6-10(3)8-9-12(5)11(4)7-2/h8-11H,5-7H2,1-4H3 |
InChI Key |
VKBCXLFPRNQYIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(=C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)



![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)



